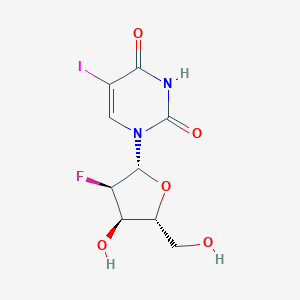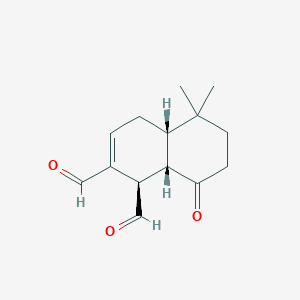
N-Acetyl-L-glycyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-glycyl-L-glutamine is a dipeptide compound composed of N-acetylglycine and L-glutamine. It is known for its stability and solubility, making it a valuable component in various biochemical and pharmaceutical applications. The compound has the chemical formula C9H15N3O5 and a molecular weight of 245.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-glycyl-L-glutamine can be synthesized through a series of chemical reactions involving the acetylation of glycine followed by the coupling of the resulting N-acetylglycine with L-glutamine. The reaction typically involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired dipeptide bond. Common reagents used in the synthesis include acetic anhydride for acetylation and coupling agents such as dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves biotechnological methods using immobilized cells or enzymes. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase can be used to produce the compound with high efficiency and stability . This method allows for continuous production and better control over reaction conditions, resulting in higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-glycyl-L-glutamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the peptide bond and the formation of N-acetylglycine and L-glutamine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from the hydrolysis of this compound are N-acetylglycine and L-glutamine. Oxidation reactions can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Acetyl-L-glycyl-L-glutamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cell Culture Media: It is used as a stable and soluble source of L-glutamine in cell culture media, enhancing cell growth and productivity.
Pharmaceuticals: The compound is used in the formulation of various pharmaceutical products due to its stability and bioavailability.
Biochemical Research: It serves as a model compound for studying peptide bond formation and hydrolysis.
Nutritional Supplements: This compound is used in dietary supplements to provide a stable source of L-glutamine for individuals with increased nutritional needs.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-glycyl-L-glutamine involves its hydrolysis to release L-glutamine, which is an essential amino acid for various metabolic processes. L-glutamine acts as a nitrogen carrier and an energy source for cells, supporting cellular growth and function . The compound also helps maintain the integrity of the intestinal mucosa and supports immune function by promoting the proliferation of lymphocytes and the production of cytokines such as interleukin-2 and interferon-gamma .
Comparación Con Compuestos Similares
N-Acetyl-L-glycyl-L-glutamine can be compared with other similar compounds, such as:
N-Acetyl-L-glutamine: A derivative of L-glutamine with similar stability and solubility properties.
Glycyl-L-glutamine: A dipeptide composed of glycine and L-glutamine, used in similar applications but with different stability characteristics.
N-Acetylglutamic acid: A related compound involved in the urea cycle and used in biochemical research.
This compound is unique due to its combination of stability, solubility, and bioavailability, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-5(13)11-4-8(15)12-6(9(16)17)2-3-7(10)14/h6H,2-4H2,1H3,(H2,10,14)(H,11,13)(H,12,15)(H,16,17)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNUYGFKMBWKR-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

